N-(3-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine
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Overview
Description
N-(3-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Thiophene Substitution: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Amine Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromophenyl)-3-(phenyl)quinoxalin-2-amine
- N-(3-Bromophenyl)-3-(furan-2-yl)quinoxalin-2-amine
- N-(3-Bromophenyl)-3-(pyridin-2-yl)quinoxalin-2-amine
Uniqueness
N-(3-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
CAS No. |
832081-72-8 |
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Molecular Formula |
C18H12BrN3S |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-thiophen-2-ylquinoxalin-2-amine |
InChI |
InChI=1S/C18H12BrN3S/c19-12-5-3-6-13(11-12)20-18-17(16-9-4-10-23-16)21-14-7-1-2-8-15(14)22-18/h1-11H,(H,20,22) |
InChI Key |
YHHAIJOZBXSIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC(=CC=C3)Br)C4=CC=CS4 |
Origin of Product |
United States |
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